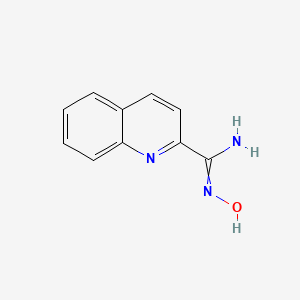

N-Hydroxyquinoline-2-carboximidamide

説明

Contextualization within Quinoline (B57606) Chemistry and Privileged Structures

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is attributed to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.net The structural and electronic properties of the quinoline nucleus allow it to interact with a diverse range of biological targets, making it a valuable framework for the design of novel therapeutic agents. nih.gov

The versatility of the quinoline ring system allows for functionalization at various positions, which has been a fruitful strategy for modulating the pharmacological properties of its derivatives. nih.gov The introduction of a carboxamide linkage at different positions on the quinoline framework has been particularly effective in enhancing biological potency, especially in the realm of anticancer research. nih.gov The specific placement of substituents on the quinoline core is a critical determinant of the resulting compound's biological activity and mechanism of action. nih.gov

Within this context, N-Hydroxyquinoline-2-carboximidamide represents a specific iteration of the quinoline theme, characterized by an N-hydroxycarboximidamide group at the 2-position. This functional group, also known as an amidoxime (B1450833), introduces unique chemical properties, including the potential for metal chelation and the ability to act as a nitric oxide donor, which can significantly influence its biological profile.

Overview of Research Trajectories for N-Hydroxyquinoline-2-carboximidamide and Related Scaffolds

Research into N-Hydroxyquinoline-2-carboximidamide and its analogs is part of a larger effort to explore the therapeutic potential of quinoline derivatives. While specific research on N-Hydroxyquinoline-2-carboximidamide is not extensively documented in publicly available literature, the investigation of related quinoline-2-carboxamide (B1208818) scaffolds provides insight into the potential research directions for this compound.

A significant area of focus for quinoline-2-carboxamide derivatives has been in the development of anticancer agents. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and protein kinases. nih.gov For instance, a series of quinoline amide derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

The synthesis of novel quinoline-2-carboxamide derivatives is an active area of chemical research. Methodologies have been developed for the creation of a variety of substituted quinoline-2-carboxamides. For example, the synthesis of novel quinoline-2-carboxylic acid compounds has been achieved, which can then be converted to their corresponding carboxamide derivatives. ajchem-a.com Furthermore, the synthesis of 8-hydroxyquinoline-2-carboxanilides has been accomplished through microwave-assisted methods, highlighting the ongoing development of efficient synthetic routes to this class of compounds. nih.gov

A patent has disclosed the synthesis of a derivative of N-Hydroxyquinoline-2-carboximidamide, specifically 5-(3-Cyclopropyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)-3-(difluoromethyl)-N-hydroxyquinoline-2-carboximidamide. google.com This compound was synthesized by treating the corresponding nitrile with hydroxylamine (B1172632) hydrochloride. google.com This indicates an interest in this specific scaffold for its potential as an inhibitor of transcription activating proteins, which are implicated in various diseases, including cancer. google.com

The exploration of quinoline derivatives extends to their potential as antibacterial agents. mdpi.com For example, amino acid derivatives of quinoline carboxamides have been synthesized and screened for their antimicrobial activity, with some compounds showing potent inhibitory action against various bacterial strains. mdpi.com

The following tables summarize some of the research findings on related quinoline-2-carboxamide derivatives, providing a snapshot of the types of biological activities and synthetic approaches being investigated in this area.

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxyquinoline-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQWPCQMOAQNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Hydroxyquinoline 2 Carboximidamide and Its Derivatives

Direct Synthetic Routes to N-Hydroxyquinoline-2-carboximidamide

The construction of the N-hydroxyquinoline-2-carboximidamide scaffold can be achieved through several synthetic pathways. These routes primarily involve the formation of the core quinoline (B57606) system followed by the elaboration of the 2-carboximidamide functionality.

Condensation Reactions with Carboxylic Acids for Oxadiazole Analogues

While direct synthesis of N-hydroxyquinoline-2-carboximidamide via this method is not explicitly detailed, the synthesis of related 1,3,4-oxadiazole (B1194373) derivatives from quinoline-2-carboxylic acid provides a relevant synthetic strategy. This approach typically begins with the conversion of a substituted carboxylic acid to an acid hydrazide, which is then cyclized to form the oxadiazole ring. For instance, various substituted carboxylic acids can be used as starting materials to generate 1,3,4-oxadiazole derivatives. nih.gov The initial step often involves refluxing the carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a suitable hydrazine (B178648) to yield the hydrazide, which upon treatment with a dehydrating agent or through thermal cyclization, furnishes the 1,3,4-oxadiazole ring. This methodology highlights a versatile route to quinoline-based heterocyclic systems that are structurally related to the target compound.

Reactions of Quinoline-2-carbonitrile Derivatives with Hydroxylamine (B1172632)

A more direct and widely employed method for the synthesis of N-hydroxycarboximidamides, also known as amidoximes, involves the reaction of a nitrile with hydroxylamine. This reaction is a cornerstone in the synthesis of N-hydroxyquinoline-2-carboximidamide from quinoline-2-carbonitrile. The general procedure involves treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium hydroxide, in a suitable solvent like ethanol (B145695) or a water/ethanol mixture. The reaction is typically carried out at elevated temperatures, for example, by heating at 60-80 °C for several hours. This nucleophilic addition of hydroxylamine to the nitrile group directly yields the desired N-hydroxycarboximidamide. The use of ultrasound irradiation has also been reported to accelerate this reaction and improve yields. nih.gov

Synthesis of Substituted N-Hydroxyquinoline-2-carboximidamide Analogues

The therapeutic potential and physicochemical properties of N-hydroxyquinoline-2-carboximidamide can be modulated by introducing various substituents onto the quinoline ring.

Introduction of Halogenated and Alkoxy Substituents

The synthesis of halogenated and alkoxy-substituted quinoline derivatives is well-established and can be adapted to produce precursors for substituted N-hydroxyquinoline-2-carboximidamides.

Halogenated Substituents: Halogen atoms can be introduced onto the quinoline ring at various positions using standard electrophilic halogenation reactions. For instance, 8-hydroxyquinoline (B1678124) can be chlorinated using N-chlorosuccinimide (NCS) under acidic conditions to yield 5,7-dichloro-8-hydroxyquinoline. nih.gov Similarly, bromination can be achieved using appropriate brominating agents. These halogenated quinoline precursors can then be converted to the corresponding nitriles and subsequently to the N-hydroxycarboximidamide derivatives. The synthesis of N-(halophenyl)-8-hydroxyquinoline-2-carboxamides has been accomplished via microwave-assisted condensation of 8-hydroxyquinoline-2-carboxylic acid with the corresponding halogenated aniline (B41778) in the presence of phosphorus trichloride. researchgate.net

Alkoxy Substituents: Alkoxy groups are typically introduced by O-alkylation of a hydroxyl-substituted quinoline. For example, 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide can be O-alkylated using various alkyl halides in the presence of a base like potassium carbonate in acetone. nih.gov The synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives has also been reported, showcasing methods for introducing alkoxy groups on a phenyl ring attached to a heterocyclic system. nih.gov These strategies can be employed to prepare alkoxy-substituted quinoline-2-carbonitriles, which are key intermediates for the target molecules.

A variety of substituted N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been synthesized, demonstrating the feasibility of introducing a range of alkoxy chains onto an aromatic core which can be conceptually applied to the quinoline system. nih.gov

Design and Synthesis of Imidazole (B134444) Pyridine (B92270) Analogues

The synthesis of hybrid molecules incorporating imidazole and pyridine moieties alongside the quinoline scaffold offers a strategy to explore new chemical space and biological activities.

Fused Imidazole-Pyridine Systems: A common approach involves the construction of a fused imidazo[1,2-a]pyridine (B132010) ring system onto the quinoline core. For example, a series of 2-chloro-quinoline-based imidazopyridines have been synthesized via a one-pot reaction of 2-chloroquinoline-3-carbaldehyde, a heteroaromatic amidine, and an alkyl isocyanide in the presence of ammonium (B1175870) chloride. nih.gov Another strategy involves the reaction of 3-formyl-2-mercaptoquinoline with o-phenylenediamines to afford quinoline-based-benzo[d]imidazole derivatives. epa.gov

Non-Fused Analogues: The synthesis of non-fused imidazole and pyridine analogues can be achieved through the coupling of pre-functionalized building blocks. For instance, N-(pyridin-2-yl)quinoline-2-carboxamides can be prepared by the condensation of quinoline-2-carbonyl chloride with 2-aminopyridine. nih.gov Similarly, the synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported. nih.gov These methods provide a framework for linking pyridine and imidazole-containing fragments to the quinoline-2-carboxamide (B1208818) core.

Radiochemical Synthesis Approaches for Tracers and Probes

The development of radiolabeled derivatives of N-hydroxyquinoline-2-carboximidamide is crucial for their evaluation as in vivo imaging agents, particularly for positron emission tomography (PET).

The general strategy for developing a PET tracer involves the introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule of interest. For quinoline-based structures, several radiolabeling strategies have been explored.

¹¹C-Labeling: N-[¹¹C]methylated quinoline-2-carboxamides have been synthesized as potential radioligands for PET imaging. nih.gov This typically involves the reaction of a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For example, N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide was labeled with ¹¹C to produce [¹¹C]RS-016. mdpi.com

¹⁸F-Labeling: Fluorine-18 is a widely used PET isotope, and various methods for its incorporation into organic molecules have been developed. For quinoline derivatives, nucleophilic substitution reactions are common. For instance, a hydrophilic ¹⁸F-fluorosulfotetrazine was synthesized in a three-step procedure starting from a propargylic sultone, which was ring-opened with ¹⁸F-fluoride. nih.gov The direct C-H radiofluorination with [¹⁸F]fluoride is an emerging technique that could potentially be applied to quinoline systems. nih.gov The development of quinoline-based fibroblast activation protein (FAP) inhibitors as PET tracers has also been a significant area of research, with various ⁶⁸Ga-labeled FAPI tracers being evaluated. researchgate.netajchem-a.comsapub.org

While specific radiolabeling procedures for N-hydroxyquinoline-2-carboximidamide are not yet widely reported, the established methods for radiolabeling quinoline carboxamides and other related structures provide a strong foundation for the future development of such imaging agents. The synthesis of radiolabeled amidoximes is an area of active research, with the potential to apply these techniques to the target compound.

Carbon-11 Radiolabeling Techniques

The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiolabeling methods. mdpi.com The introduction of a 11C-label into N-Hydroxyquinoline-2-carboximidamide would likely target the carboximidamide group or an alkyl substituent on the quinoline core. Common strategies involve the use of small, highly reactive 11C-labeled building blocks derived from cyclotron-produced [11C]CO2 or [11C]CH4. mdpi.comopenmedscience.com

Key Carbon-11 labeling methods applicable to the synthesis of derivatives of N-Hydroxyquinoline-2-carboximidamide include:

11C-Methylation: This is the most prevalent method in Carbon-11 chemistry, utilizing [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) to alkylate heteroatoms. openmedscience.comnih.gov For N-Hydroxyquinoline-2-carboximidamide derivatives, this could involve the methylation of the hydroxyquinoline oxygen or the nitrogen atoms of the carboximidamide group, provided a suitable precursor is available. The reaction is typically fast and proceeds under mild conditions. openmedscience.com

11C-Carbonylation: This technique uses [11C]carbon monoxide ([11C]CO) to introduce a carbonyl group. nih.govresearchgate.net Transition-metal-catalyzed carbonylation reactions (e.g., using palladium) are powerful tools for synthesizing 11C-labeled amides, esters, and ketones. A precursor, such as an iodo-quinoline, could potentially be reacted with an appropriate amine in the presence of [11C]CO and a catalyst to form a 11C-labeled amide derivative.

11C-Cyanation: The use of [11C]hydrogen cyanide ([11C]HCN) allows for the introduction of a nitrile group, which can then be converted to other functionalities like amides or carboxylic acids. openmedscience.com This could be a route to synthesizing a [11C]quinoline-2-carbonitrile precursor, which could then be converted to the desired carboximidamide derivative.

Table 1: Representative Carbon-11 Labeling Reactions for Carboxamide Derivatives

| Labeling Agent | Precursor Type | Typical Reaction Conditions | Radiochemical Yield (RCY) | Synthesis Time |

|---|---|---|---|---|

| [11C]CH3I / [11C]CH3OTf | Desmethyl-carboxamide (N-H or O-H) | Base (e.g., NaOH, K2CO3), Organic Solvent (e.g., DMF, DMSO), 80-120°C | 20-60% | 5-15 min |

| [11C]CO | Aryl/Vinyl Halide + Amine | Palladium Catalyst (e.g., Pd(PPh3)4), High Pressure, 100-150°C | 15-50% | 10-20 min |

| [11C]HCN | Aryl Halide | Palladium or Copper Catalyst, High Temperature | Variable | 10-25 min |

Fluorine-18 Radiolabeling Strategies

Fluorine-18 is a highly favored radionuclide for PET due to its longer half-life (t½ ≈ 109.7 minutes) and lower positron energy compared to Carbon-11. nih.govacs.org The labeling of aromatic systems like quinoline with 18F typically involves nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions. acs.org The direct introduction of [18F]fluoride can be achieved by displacing a suitable leaving group, such as a nitro (-NO2), trimethylammonium (-N+Me3), or a halogen (-Cl, -Br, -I), from an activated position on the quinoline ring of a precursor molecule. acs.org This reaction is generally performed at high temperatures in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), often with a phase-transfer catalyst like Kryptofix 2.2.2 (K222) complexed with potassium carbonate. acs.org For N-Hydroxyquinoline-2-carboximidamide, a precursor with a leaving group at a suitable position (e.g., position 5, 6, or 7) would be required.

Multi-step Synthesis with 18F-Prosthetic Groups: An alternative approach involves the synthesis of a small, 18F-labeled molecule (a prosthetic group) which is then attached to the quinoline scaffold in a subsequent step. This is particularly useful if the target molecule cannot withstand the harsh conditions of direct fluorination. Examples of prosthetic groups include [18F]fluoroethyl tosylate or [18F]fluorobenzaldehyde, which can be used to alkylate or form Schiff bases with appropriate functional groups on the precursor molecule.

Isotopic Exchange: The silicon-fluoride acceptor (SiFA) methodology allows for simple and rapid 18F-labeling under mild conditions through an isotopic exchange reaction. youtube.com A precursor containing a SiFA moiety can be readily labeled with aqueous [18F]fluoride. youtube.com This would require the initial synthesis of a N-Hydroxyquinoline-2-carboximidamide derivative functionalized with a SiFA group.

A study on isoquinoline (B145761) carboxamide derivatives, which are structurally similar to quinoline carboxamides, demonstrated successful radiolabeling with Fluorine-18, suggesting the feasibility of these methods for the target compound. nih.gov

Table 2: Potential Fluorine-18 Labeling Strategies for Quinoline Scaffolds

| Strategy | Precursor Requirement | Typical Reagents | Typical Conditions | Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Quinoline with good leaving group (e.g., -NO2, -Cl) | [18F]KF/K222 | High Temperature (120-180°C), DMSO or DMF | Direct, one-step labeling |

| Prosthetic Group Conjugation | Quinoline with functional group (e.g., -OH, -NH2) | [18F]Fluoroalkylhalide, [18F]Fluorobenzaldehyde, etc. | Varies with conjugation chemistry (e.g., ether synthesis, reductive amination) | Milder conditions for the target molecule |

| Silicon-Fluoride Acceptor (SiFA) | Quinoline functionalized with a SiFA group | Aqueous [18F]Fluoride | Mild Temperature (often room temp. to 100°C) | Simple, rapid, uses aqueous fluoride |

General Synthetic Approaches for Quinoline Scaffolds Applicable to N-Hydroxyquinoline-2-carboximidamide Precursors

The construction of the core quinoline structure is the first step in the synthesis of N-Hydroxyquinoline-2-carboximidamide and its precursors. A variety of classical and modern synthetic methods can be employed to build this heterocyclic system. researchgate.net The choice of method depends on the desired substitution pattern on the quinoline ring.

Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitrobenzene (B124822) corresponding to the aniline). google.com To synthesize a precursor for N-Hydroxyquinoline-2-carboximidamide, one could start with an appropriately substituted aminophenol to introduce the hydroxyl group.

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. It is a reliable method for producing 2,4-substituted quinolines.

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of an aniline with a β-ketoester. Depending on the reaction temperature, it can yield either a 4-hydroxyquinoline (B1666331) (at lower temperatures) or a 2-hydroxyquinoline (B72897) (quinolone) (at higher temperatures).

Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., acetaldehyde, pyruvate). researchgate.net This method is particularly useful for synthesizing substituted quinolines with high regioselectivity. For the target compound, one could use a substituted 2-aminobenzaldehyde (B1207257) and a reagent that provides the C2-carboximidamide precursor.

Modern One-Pot and Catalyzed Syntheses: Recent advancements have led to the development of more efficient, one-pot procedures for quinoline synthesis. researchgate.netresearchgate.net These often employ transition metal catalysts or organocatalysts to facilitate the cyclization and achieve high yields under milder conditions. For instance, a chemoenzymatic approach using an aldolase (B8822740) has been reported for the synthesis of quinaldic acids (quinoline-2-carboxylic acids) from 2-aminobenzaldehydes and pyruvate. researchgate.net Such quinoline-2-carboxylic acids are ideal precursors that can be converted to the corresponding carboximidamide. ajchem-a.com The synthesis of 8-hydroxyquinolines has also been extensively studied, with methods ranging from the cyclization of o-aminophenol to the hydrolysis of 8-chloro or 8-aminoquinolines. google.comchemicalbook.comnih.gov

Once the substituted quinoline-2-carboxylate or a similar precursor is formed, standard chemical transformations can be employed to elaborate the C2 position into the N-hydroxycarboximidamide functionality. This would typically involve conversion of the carboxylic acid to an amide, then a nitrile, followed by reaction with hydroxylamine.

Table 3: Key Synthetic Reactions for Quinoline Precursors

| Reaction Name | Key Reactants | Product Type | Applicability to Precursor Synthesis |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H2SO4, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Can be adapted using substituted anilines (e.g., aminophenols) to install the hydroxyl group. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Compound | Substituted Quinolines | Highly versatile for creating specific substitution patterns on the quinoline core. |

| Chemoenzymatic Synthesis | 2-Aminobenzaldehyde, Pyruvate, Aldolase (NahE) | Quinoline-2-carboxylates | Provides a direct and green route to quinoline-2-carboxylic acid, a key precursor. researchgate.net |

| From Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid, Thionyl chloride, Hydrazine | Quinoline-2-carbonyl chloride, Quinoline-2-carbohydrazide | Provides intermediates for further functionalization to the carboximidamide group. ajchem-a.com |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published ¹H NMR spectra or data for N-Hydroxyquinoline-2-carboximidamide could be located. This analysis would be crucial for identifying the chemical environment of protons in the molecule, including signals from the quinoline (B57606) ring, the N-hydroxy group, and the imidamide moiety.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, there is no available ¹³C NMR data for the title compound. Such data would be essential for confirming the carbon skeleton of the quinoline ring and identifying the chemical shifts of the carboximidamide carbon.

Vibrational Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

Experimental FT-IR spectra for N-Hydroxyquinoline-2-carboximidamide are not available. This technique would be vital for identifying characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, N-H stretches of the imidamide, the C=N double bond, and vibrations associated with the quinoline ring system.

Complementary Vibrational Spectroscopic Techniques (e.g., FT-Raman)

No FT-Raman spectroscopic data has been reported for this compound. FT-Raman analysis would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Electronic Spectroscopy for Chromophore and Ligand Field Analysis

There are no published UV-Vis electronic absorption spectra for N-Hydroxyquinoline-2-carboximidamide. This analysis would provide insight into the electronic transitions (e.g., π-π* and n-π*) within the conjugated quinoline system and the chromophoric groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within N-Hydroxyquinoline-2-carboximidamide and its related compounds. The quinoline ring system exhibits characteristic absorptions corresponding to π-π* and n-π* transitions. For instance, studies on similar quinoline structures show primary absorption peaks around 234 nm and 308 nm. researchgate.net The precise absorption maxima and intensities are sensitive to the solvent environment and the nature of substituents on the quinoline ring. researchgate.net A tri-wavelength UV/Vis spectrophotometric method developed for the analysis of quinoline and 2-hydroxyquinoline (B72897) utilized measurements at an isosbestic point of 289 nm, along with readings at 326 nm and 380 nm, to quantify the components. nih.gov The absorption spectra for the lactim and lactam forms of 2-hydroxyquinoline show origins at 31,349 cm⁻¹ and 29,112 cm⁻¹, respectively. colostate.edu

Fluorescence Spectroscopy

Fluorescence spectroscopy provides further insight into the electronic structure and excited states of these molecules. Upon excitation with UV radiation, compounds containing the quinoline moiety can exhibit fluorescence. The emission spectra are valuable for identifying the different tautomeric forms, such as the lactim and lactam structures of 2-hydroxyquinoline. colostate.edu Studies have successfully reported both fluorescence excitation and dispersed emission spectra for these tautomers, confirming their distinct electronic states. colostate.edu While the parent compound's fluorescence might be moderate, its derivatives and metal complexes can exhibit strong luminescence, which is a property exploited in various applications.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is crucial for confirming the molecular weight and investigating the fragmentation pathways of N-Hydroxyquinoline-2-carboximidamide. The molecular formula for the related compound N-hydroxyquinoline-2-carboxamide is C₁₀H₈N₂O₂, corresponding to a molecular weight of approximately 188.19 g/mol . Its monohydrate form (C₁₀H₈N₂O₂·H₂O) has a molecular weight of 206.20 g/mol . researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the elemental formula.

Techniques such as time-of-flight mass spectroscopy (TOFMS) can be employed to analyze the compound. colostate.edu The fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation would involve the loss of small neutral molecules like H₂O, CO, and HCN, as well as cleavages at the carboximidamide side chain, helping to piece together the molecular structure.

Table 1: Molecular Weight of N-hydroxyquinoline-2-carboxamide and its Hydrate (B1144303)

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| N-hydroxyquinoline-2-carboxamide | C₁₀H₈N₂O₂ | 188.19 |

| N-hydroxyquinoline-2-carboxamide monohydrate | C₁₀H₈N₂O₂·H₂O | 206.20 researchgate.net |

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction is an indispensable tool for the definitive determination of the three-dimensional structure of crystalline solids. semanticscholar.org

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is primarily used for the phase identification and purity assessment of a polycrystalline sample of N-Hydroxyquinoline-2-carboximidamide. semanticscholar.orgmdpi.com The technique is effective for ensuring the absence of impurities, which can arise from the hydrolysis or oxidation of the functional groups during synthesis. researchgate.net The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. This experimental pattern can be compared to a pattern calculated from single-crystal data to confirm the bulk sample's identity and purity. govinfo.gov

Single-Crystal X-ray Crystallography of Related Structures and Hydrates

Single-crystal X-ray crystallography provides the most precise and detailed three-dimensional structure of a molecule in the solid state. semanticscholar.orgmdpi.com While data for the exact title compound is scarce, extensive research has been conducted on the closely related N-hydroxyquinoline-2-carboxamide monohydrate. researchgate.netnih.govresearchgate.net

Analysis of this hydrate reveals that the molecule exists in the keto tautomeric form and possesses a nearly planar structure. researchgate.netnih.gov The crystal structure is organized by a network of intermolecular O-H···O hydrogen bonds and π–π stacking interactions between the aromatic quinoline rings, with an intercentroid distance of 3.887 (1) Å. researchgate.netnih.gov These interactions create columns that extend along the b-axis of the crystal. researchgate.net The crystal data for this related compound provides a model for understanding the solid-state packing of N-Hydroxyquinoline-2-carboximidamide.

Table 2: Crystallographic Data for N-hydroxyquinoline-2-carboxamide Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₈N₂O₂·H₂O | researchgate.net |

| Molecular Weight | 206.20 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 21.613 (4) | researchgate.net |

| b (Å) | 3.8867 (4) | researchgate.net |

| c (Å) | 25.081 (5) | researchgate.net |

| β (°) | 115.37 (2) | researchgate.net |

| Volume (ų) | 1903.7 (6) | researchgate.net |

| Z | 8 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.439 | researchgate.net |

Thermal Analysis and Elemental Composition Determination

The elemental composition of N-hydroxyquinoline-2-carboxamide (C₁₀H₈N₂O₂) can be calculated from its molecular formula. This theoretical composition is confirmed experimentally using elemental analysis techniques, which measure the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample. researchgate.net

Table 3: Calculated Elemental Composition of N-hydroxyquinoline-2-carboxamide

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 63.82% |

| Hydrogen | H | 1.008 | 4.28% |

| Nitrogen | N | 14.007 | 14.89% |

| Oxygen | O | 15.999 | 17.00% |

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of the compound. For a hydrated form, TGA would show an initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the organic molecule at higher temperatures. mdpi.com For example, TGA of related coordination polymers shows that decomposition of the organic ligand can occur at temperatures between 350 °C and 450 °C. mdpi.com These analyses are critical for determining the material's stability under varying temperature conditions.

Computational Chemistry and Theoretical Investigations of N Hydroxyquinoline 2 Carboximidamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. For N-Hydroxyquinoline-2-carboximidamide, DFT calculations are instrumental in predicting its geometric and electronic properties. Studies on analogous compounds have successfully employed DFT methods, such as the B3LYP functional with a standard SVP basis set, to analyze molecular geometry, electrostatic potential, and frontier orbitals. plos.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-Hydroxyquinoline-2-carboximidamide, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum.

Hypothetical data from a DFT B3LYP/6-31G(d,p) calculation is presented below for illustrative purposes, as specific experimental or calculated data for N-Hydroxyquinoline-2-carboximidamide is not available in the reviewed literature.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (imidamide) | 1.28 Å |

| Bond Length | C-N (quinoline) | 1.37 Å |

| Bond Length | N-OH | 1.40 Å |

| Bond Angle | N-C-N (imidamide) | 121° |

Theoretical calculations are highly effective in predicting spectroscopic parameters. The vibrational frequencies calculated via DFT correspond to the absorption peaks in an IR spectrum. Each frequency can be assigned to a specific vibrational mode, such as stretching, bending, or wagging of functional groups.

For predicting electronic absorption spectra (UV-Visible), Time-Dependent DFT (TD-DFT) is the standard method. It calculates the energies of electronic transitions from the ground state to various excited states. These transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), correspond to the absorption bands observed experimentally.

Table 2: Predicted IR Vibrational Frequencies and Assignments (Illustrative)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | O-H stretch | Stretching |

| 3350 | N-H stretch | Stretching |

| 1650 | C=N stretch (imidamide) | Stretching |

| 1580 | C=C/C=N stretch (quinoline ring) | Ring Stretching |

Molecular Orbital Theory and Quantum Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and reactivity. From MO theory, various quantum chemical descriptors can be derived to quantify aspects of a molecule's electronic character.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization by analyzing all possible interactions between filled (donor) NBOs and empty (acceptor) NBOs in the molecule. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. A larger E(2) value indicates a more significant interaction and greater stabilization from electron delocalization, such as hyperconjugation or resonance.

For N-Hydroxyquinoline-2-carboximidamide, key interactions would likely involve the lone pairs on the oxygen and nitrogen atoms donating into the antibonding orbitals (π*) of the quinoline (B57606) ring and the carboximidamide group.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (N-C) | 25.5 |

| LP (N, quinoline) | π* (C-C) | 45.2 |

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. These charges provide insight into the charge distribution, identifying electrophilic (positive) and nucleophilic (negative) centers. This information is crucial for understanding a molecule's electrostatic potential and its interactions with other molecules. However, it is known that Mulliken charges can be sensitive to the basis set used in the calculation.

Thermodynamic analysis, derived from vibrational frequency calculations, provides key parameters such as enthalpy (H), Gibbs free energy (G), and entropy (S). These values are essential for predicting the stability of the molecule and the spontaneity of reactions in which it might participate under different temperature conditions.

Table 5: Mulliken Atomic Charges and Thermodynamic Parameters (Illustrative) | Parameter | Atom/Value | |---|---| | Mulliken Charge | O (hydroxyl) | -0.65 | | Mulliken Charge | N (hydroxyl) | -0.15 | | Mulliken Charge | N (quinoline) | -0.52 | | Zero-point vibrational energy | 125.5 kcal/mol | | Enthalpy (H) | -750.2 Hartree | | Gibbs Free Energy (G) | -750.3 Hartree |

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications, data storage, and optical computing. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel organic molecules. For quinoline derivatives, studies have shown that the arrangement of electron-donating and electron-accepting groups, as well as the extent of the π-conjugated system, are critical in determining the NLO response. rsc.org

Theoretical calculations for various quinoline compounds have revealed significant third-order NLO susceptibility (χ(3)) and second hyperpolarizability (γ) values. For instance, studies on disubstituted quinoline-carbazole compounds demonstrate that strategic chemical modifications can tune these properties. rsc.org The computational investigation of linear and bent carbazole/borole derivatives has highlighted that linear configurations tend to exhibit larger isotropic polarizability and second hyperpolarizability amplitudes compared to their bent counterparts. ku.ac.ae This is often attributed to more efficient intramolecular charge transfer (ICT) in linear structures. ku.ac.ae

Time-dependent DFT (TD-DFT) calculations are also employed to understand the electronic transitions that give rise to NLO properties. Key parameters derived from these calculations include transition energies, oscillator strengths, and changes in dipole moment between the ground and excited states, all of which are correlated with the NLO response. rsc.orgku.ac.ae

Table 1: Calculated NLO Properties for Representative Quinoline Derivatives Note: Data for the specific compound N-Hydroxyquinoline-2-carboximidamide is not available. The table presents hypothetical data based on findings for related quinoline structures to illustrate typical computational results.

| Compound Derivative | Method/Basis Set | Isotropic Polarizability ⟨α⟩ (esu) | Second Hyperpolarizability γ (esu) |

|---|---|---|---|

| Quinoline-Carbazole Derivative 1 | B3LYP/6-311G(d,p) | 109.0 × 10-24 | 840.1 × 10-36 |

| Quinoline-Carbazole Derivative 2 | B3LYP/6-311G(d,p) | 103.9 × 10-24 | 776.9 × 10-36 |

| Quinoline-Benzodioxole Chalcone (B49325) | DFT/B3LYP | - | Significant NLO properties observed |

Solvent Effects on Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT)

The electronic absorption spectrum of a molecule can be significantly influenced by its solvent environment. Time-Dependent Density Functional Theory (TD-DFT), often combined with a Polarizable Continuum Model (PCM), is a standard approach to simulate these solvent effects. researchgate.net Such studies can predict shifts in absorption maxima (λmax) and explain solvatochromic behavior (changes in color with solvent polarity).

For quinoline derivatives like 8-hydroxy-2-quinolinecarboxylic acid (8HQC), DFT and TD-DFT calculations have demonstrated that spectroscopic, structural, and electronic properties are solvent-dependent. researchgate.net These computational models can characterize how different solvents (e.g., polar protic, polar aprotic, nonpolar) alter the electronic transitions, such as n → π* or π → π*, within the molecule. nih.gov

The accuracy of these predictions is often validated by comparing the calculated absorption spectra with experimental data. A strong correlation between theoretical and measured λmax values indicates the validity of the computational approach used. nih.gov These investigations are crucial for designing molecules for applications like dye-sensitized solar cells or molecular sensors, where understanding the interaction with the solvent is key. rsc.orgnih.gov

Table 2: TD-DFT Calculated Absorption Maxima (λmax) in Different Solvents Note: This table presents hypothetical data for N-Hydroxyquinoline-2-carboximidamide based on trends observed in related quinoline compounds, as specific data is unavailable.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Primary Electronic Transition |

|---|---|---|---|

| Gas Phase | 1.0 | 350 | HOMO -> LUMO |

| Benzene (B151609) | 2.3 | 358 | π -> π |

| Ethanol (B145695) | 24.5 | 375 | π -> π |

| Water | 80.1 | 380 | π -> π* |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. This method is fundamental in drug discovery and design. Quinoline derivatives are known to possess a wide range of biological activities, and docking studies help elucidate their mechanism of action at a molecular level. researchgate.net

For various quinoline-carboxamide derivatives, docking simulations have been used to predict their binding affinity and interactions with specific biological targets. For example, derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase nih.gov, PI3Kα kinase mdpi.com, epidermal growth factor receptor (EGFR) nih.gov, and DNA damage response (DDR) kinases mdpi.com.

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.comnih.gov The results are often quantified by a docking score, which estimates the binding energy; a more negative score typically indicates a stronger and more stable binding interaction. nih.gov These in-silico findings are crucial for rational drug design, allowing for the structural modification of lead compounds to improve their potency and selectivity. koreascience.kr

Table 3: Molecular Docking Results for Quinoline Derivatives Against Various Protein Targets Note: As docking studies for N-Hydroxyquinoline-2-carboximidamide are not available, this table summarizes findings for other quinoline derivatives to exemplify the data obtained from such simulations.

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase (4I2P) | -10.67 | Lys101, Tyr181, Tyr188 | Anti-HIV |

| Oxoquinoline-carboxamide derivative | EGFR (2ITY) | -8.839 | Asp855, Thr854 | Anticancer |

| Quinoline-3-carboxamide derivative | ATM Kinase | - | - | Anticancer (DDR inhibitor) |

| Quinolone-carboxamide derivative | PI3Kα Kinase | - | Val851, Lys802 | Anticancer |

Structure Activity Relationship Sar Studies and Mechanistic Insights Focus on Molecular Interactions

Elucidating the Influence of Substituents on Molecular Recognition and Binding Affinities

The biological activity and binding affinity of quinoline (B57606) derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring. nih.gov Systematic modifications to the molecular structure allow researchers to map out the key features responsible for molecular recognition and to optimize interactions with biological targets. oncodesign-services.comdrugdesign.org

The aggregation of the α-synuclein protein is a key pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Developing ligands that can bind to α-synuclein fibrils is essential for diagnostic imaging and therapeutic development. nih.gov Studies on quinolinyl analogues have provided insights into the structural requirements for this binding.

In a study of various quinolinyl compounds, binding affinities for recombinant α-synuclein fibrils were assessed using a competitive binding assay with Thioflavin T. nih.gov The results demonstrated a clear dependence on the substitution pattern on the quinolinyl ring. For instance, among pyridyl-containing quinolinyl analogues, methoxy (B1213986) substitution at the 5- or 6-position of the quinoline ring yielded compounds with moderate binding affinity. In contrast, substitutions at the 3-, 4-, 7-, or 8-positions resulted in no measurable binding, highlighting the sensitivity of the interaction to substituent placement. nih.gov

It was noted that even for the compounds with measurable affinity, the maximum displacement of Thioflavin T was only about 50%, suggesting that the binding site of these quinolinyl compounds on the α-synuclein fibrils does not completely overlap with that of Thioflavin T. nih.gov This indicates a distinct binding mode that could be further exploited for designing more specific ligands.

Table 1: Binding Affinities (Ki) of Methoxy-Substituted Quinolinyl Analogues for α-Synuclein Fibrils Data sourced from a competitive binding assay against Thioflavin T. nih.gov

| Compound Entry | Methoxy Substituent Position | Binding Affinity (Ki) in nM |

| 7 | 5-position | 56 |

| 8 | 6-position | 52 |

| 5 | 3-position | No measurable binding |

| 6 | 4-position | No measurable binding |

| 9 | 7-position | No measurable binding |

| 10 | 8-position | No measurable binding |

The quinoline scaffold is a common feature in many enzyme inhibitors, and its interaction with various active sites has been extensively studied. nih.govnih.gov Molecular docking and crystallography studies have revealed recurring interaction patterns that are crucial for binding affinity.

A pivotal interaction for many quinoline-based inhibitors is the formation of a hydrogen bond between the lone pair of the quinoline nitrogen and an amino acid residue in the enzyme's active site, such as the backbone NH of a valine or methionine residue. nih.gov For example, in inhibitors of the c-Met kinase, the quinoline nitrogen consistently forms a hydrogen bond with Met1160, which is a key stabilizing interaction. nih.gov Similarly, with PI3Kγ inhibitors, this nitrogen atom interacts with the backbone NH of Val882. nih.gov

π-π Stacking: The planar aromatic system of the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr) and Phenylalanine (Phe). nih.govnih.gov

Hydrophobic Pockets: Substituents at various positions can occupy and form favorable interactions within hydrophobic pockets of the enzyme's binding site. The C-4 position, for instance, is often substituted to occupy the ribose pocket normally taken by ATP in kinases. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In studies of quinoline-based HIV non-nucleoside reverse transcriptase inhibitors, it was found that substituting a phenyl ring at the para position with an electron-withdrawing bromo group resulted in better binding affinity compared to an electron-releasing methyl group. nih.gov

Role of Appended Groups: The nature of other heterocyclic rings attached to the quinoline core is also critical. For instance, pyrimidine-containing quinoline derivatives generally showed higher docking scores as HIV RT inhibitors than those with a pyrazoline moiety. nih.gov A free amino group on the pyrimidine (B1678525) ring was found to be favorable due to its ability to form hydrogen bonds. nih.gov

These structure-activity relationships underscore the importance of the quinoline core as a scaffold for orienting functional groups and the necessity of carefully tuning its substitution pattern to achieve potent and selective enzyme inhibition. nih.govresearchgate.net

Mechanistic Probes of Molecular Functionality

Investigating the reaction mechanisms of quinoline scaffolds provides fundamental insights into their chemical reactivity, enabling the development of novel synthetic methodologies. frontiersin.org Key areas of study include catalytic functionalization and dearomatization processes.

The functionalization of the quinoline ring, particularly through C-H activation, is a powerful strategy for creating complex derivatives. rsc.orgresearchgate.net Various catalytic systems have been developed to achieve regioselective functionalization.

Mechanistic studies, often supported by experimental and computational evidence, have elucidated the pathways for these transformations. For instance, in the iron-catalyzed C-2 alkenylation of quinoline-N-oxides, the proposed mechanism begins with the coordination of the iron catalyst to the N-oxide. rsc.org This is followed by a ligand-promoted deprotonation to achieve C(2)-H activation, leading to the formation of the functionalized product. rsc.org Similarly, nickel-catalyzed C-2 amination of quinoline-N-oxide is thought to involve a proton-coupled electron transfer process. rsc.org

These studies highlight that the quinoline N-oxide is a key intermediate, acting as a directing group that facilitates the selective activation of the C2-H bond, a bond that is typically unreactive. researchgate.net

Dearomatization is a fundamental transformation that converts flat, aromatic quinolines into complex, three-dimensional hydroquinoline structures. researchgate.net A common mechanistic pathway to achieve this is through hydride transfer. nih.gov

Several proposed mechanisms detail this process:

Magnesium Hydride Pathway: In reactions using a β-diketiminato magnesium complex and a silane (B1218182) (PhSiH₃), the dearomatization of quinolines is proposed to occur via the formation of a transient N-heterocycle-coordinated magnesium hydride. This species then facilitates a hydride transfer, typically to the C2-position, followed by a subsequent transfer to the C4-position to form the thermodynamically stable 1,4-dihydropyridide product. nih.gov The substitution pattern on the quinoline ring can influence the regiochemistry of this process. nih.gov

Cobalt-Catalyzed Transfer Hydrogenation: Using a cobalt-amido complex and ammonia (B1221849) borane (B79455), a proposed mechanism involves the initial activation of the ammonia borane to generate a cobalt(II)-hydride species. The quinoline substrate then coordinates to this complex, followed by a proton transfer from the ligand to the quinoline nitrogen and an electron transfer from the cobalt center to the quinoline ring, initiating the hydrogenation. nih.gov

Acid-Catalyzed Disproportionation: An older, commonly accepted mechanism for the acid-catalyzed disproportionation of 1,2-dihydroquinolines suggested a direct hydride transfer from the C-2 of one molecule to the C-4 of a protonated second molecule. cdnsciencepub.com However, later evidence has shown this to be incorrect, suggesting instead that the reaction proceeds through a 3,4-dihydroquinoline intermediate. cdnsciencepub.com

1,7-Hydride Transfer: In certain systems, such as the Lewis acid-activated transformation of amino-substituted chalcones, a 1,7-hydride shift can occur to form a zwitterionic iminium enolate, which then collapses to form a dihydroquinoline-4-one scaffold. researchgate.net

These diverse mechanisms illustrate that hydride transfer is a versatile strategy for the dearomatization of quinolines, with the specific pathway being highly dependent on the catalytic system and substrate. rsc.org

Role of Specific Functional Groups in Mediating Interactions

The specific functional groups on a quinoline derivative, such as the N-Hydroxy and carboximidamide moieties in N-Hydroxyquinoline-2-carboximidamide, play a definitive role in mediating molecular interactions.

Hydrogen Bonding: The N-Hydroxy group (-N-OH) and the carboximidamide group (-C(=NH)NH₂) are excellent hydrogen bond donors and acceptors. The amidoxime (B1450833) functionality, which is structurally related, is known to participate in extensive hydrogen bond networks within enzyme active sites. nih.gov For example, the carbonyl oxygen of a pyrimidinone core (related to the quinoline core) can form a hydrogen bond with an asparagine residue, while a hydroxyl group can interact with other polar residues. nih.gov The quinoline nitrogen itself is a critical hydrogen bond acceptor in many ligand-enzyme complexes. nih.gov

Electrostatic and Charged Interactions: The carboximidamide group is basic and can be protonated under physiological conditions, forming a positively charged amidinium ion. This allows for strong, directional electrostatic or ionic interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a protein's binding pocket.

Metal Chelation: The N-Hydroxy-carboximidamide arrangement presents a potential bidentate chelation site for metal ions. The nitrogen of the quinoline ring and the oxygen of the N-hydroxy group or the nitrogens of the carboximidamide group could coordinate with a metal center, a property often exploited in the design of metalloenzyme inhibitors.

π-Stacking: The quinoline ring system provides a planar aromatic surface ideal for engaging in π-π stacking or other noncovalent π-type interactions with aromatic residues in a binding site or with other molecules. nih.govacs.org These interactions are crucial for the recognition and stabilization of the ligand-receptor complex. acs.org

Importance of Hydroxyl and Nitrogen Atoms in Complexation

The chelating capability of the N-Hydroxyquinoline-2-carboximidamide scaffold is fundamental to its molecular interactions. The quinoline ring system, particularly the close proximity of the heterocyclic nitrogen atom and the N-hydroxy group, makes it an effective bidentate chelating agent. mdpi.com This arrangement allows it to form stable complexes with a variety of metal ions.

The hydroxylamine (B1172632) moiety (-N-OH) is a versatile coordinating group. It can bind to metal ions through the nitrogen atom, the oxygen atom, or both, and the specific coordination mode can be influenced by pH. Furthermore, the nitrogen atoms within the carboximidamide group, also known as an amidine group (–C(=NH)–NH₂), significantly contribute to the molecule's interactive potential. nih.gov Amidines are recognized as important structural elements in medicinal chemistry, largely due to their capacity to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions with molecular targets. nih.gov The positively charged nature of the amidine's nitrogen atoms at physiological pH can facilitate strong interactions with negatively charged residues in the binding pockets of proteins. nih.gov

Table 1: Key Functional Groups and Their Roles in Molecular Interaction

| Functional Group | Component Atoms | Role in Interaction | Interaction Type |

|---|---|---|---|

| Quinoline Ring Nitrogen | N | Acts as a primary coordination site for metal ions. | Chelation, Coordination Bond |

| N-Hydroxy Group | -N-OH | Participates in chelation via the oxygen atom; can also bind via nitrogen. mdpi.com | Chelation, Hydrogen Bonding |

| Carboximidamide (Amidine) | -C(=NH)NH₂ | Provides additional sites for molecular recognition through its two nitrogen atoms. nih.gov | Hydrogen Bonding, Electrostatic Interactions |

Azomethine Group Involvement in Ligand-Target Recognition

The carboximidamide functional group contains an azomethine, or imine, group, characterized by a carbon-nitrogen double bond (C=N). This feature is critical to the molecule's biological activity. wisdomlib.orgresearchgate.net The azomethine group is not merely a linker; it is a functionally significant component that dictates the stereochemical and electronic properties of the ligand, playing a direct role in how it is recognized by and binds to a target. wisdomlib.org

In compounds such as Schiff bases, the azomethine nitrogen is a primary site for coordination with metal ions, forming stable complexes. zu.edu.pk The involvement of this group in ligand binding is often confirmed experimentally by shifts in its characteristic infrared (IR) spectral band upon complexation, which demonstrates its direct participation in the coordination sphere. nih.gov The lone pair of electrons on the azomethine nitrogen makes it an effective coordination site, crucial for the formation of stable interactions with biological macromolecules. zu.edu.pk

Interaction with Viral Proteins (e.g., VP1 in Enteroviruses)

The N-Hydroxyquinoline-2-carboximidamide scaffold is the basis for compounds that exhibit significant antiviral activity. A notable derivative, PTC-209 , which is chemically named N-(4-tert-butylphenyl)-N'-hydroxyquinoline-2-carboximidamide, has been identified as an inhibitor of Enterovirus 71 (EV-A71). nih.gov EV-A71 is a primary causative agent of hand, foot, and mouth disease (HFMD). nih.gov

Research indicates that the antiviral mechanism of this class of compounds involves targeting the viral capsid protein VP1. Specifically, PTC-209 has been shown to block the crucial interaction between the EV-A71 VP1 protein and the human cellular receptor hSCARB2. This inhibition occurs at an early stage of the viral life cycle, effectively preventing the virus from entering the host cell. The direct or indirect targeting of VP1 is strongly supported by resistance studies, which have identified specific mutations in the VP1 protein that allow the virus to evade the inhibitory action of the compound.

Table 2: EV-A71 VP1 Mutations Conferring Resistance to PTC-209HBr

| Mutation | Amino Acid Change | Significance |

|---|---|---|

| N104S | Asparagine to Serine at position 104 | Confers significant resistance to the inhibitor. |

| S243P | Serine to Proline at position 243 | Confers significant resistance to the inhibitor. |

This targeted action against the VP1-receptor interaction highlights the potential of the N-Hydroxyquinoline-2-carboximidamide framework in the development of specific antiviral agents. The activity of quinoxaline (B1680401) derivatives against enterovirus B species, which also involves interaction with the VP1 capsid protein, further reinforces the validity of this general chemical scaffold as a starting point for antiviral drug discovery. nih.gov

Coordination Chemistry and Metal Complexation of N Hydroxyquinoline 2 Carboximidamide Ligands

Design and Synthesis of N-Hydroxyquinoline-2-carboximidamide Metal Complexes

The design of metal complexes using N-Hydroxyquinoline-2-carboximidamide and its analogues is often driven by the pursuit of specific geometries and electronic properties, which in turn dictate their potential applications. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

N-Hydroxyquinoline-2-carboximidamide and its derivatives have been shown to coordinate with a range of transition metal ions. The synthesis of these complexes often capitalizes on the inherent affinity of the quinoline (B57606) nitrogen and the exocyclic donor groups for metals like cobalt(II), copper(II), and zinc(II). nih.govnih.govresearchgate.net

For instance, a closely related ligand, a methyl carboxyimidate derivative of 8-hydroxyquinoline (B1678124) (HQOMe), has been successfully used to synthesize cobalt(II) complexes. In one approach, the synthesis of a heteroleptic cobalt complex was achieved by reacting a terpyridine-cobalt acetate (B1210297) precursor with 8-hydroxy-2-quinolinecarbonitrile in methanol. The methanolic solvent facilitated the conversion of the carbonitrile group into the methyl carboxyimidate, which then coordinated to the cobalt center. advion.com

Similarly, copper(II) complexes have been prepared using quinoline-based ligands. The synthesis of a heteroleptic Cu(II) complex involving an 8-hydroxy-2-quinolinecarbonitrile ligand was made possible by carefully selecting a solvent system that could dissolve the otherwise insoluble homoleptic copper complex, thereby favoring the formation of the desired heteroleptic species. advion.com The synthesis of copper(II) and zinc(II) complexes with other quinoline derivatives, such as 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, typically involves refluxing the ligand with the corresponding metal salt (e.g., Cu(NO₃)₂·3H₂O or ZnCl₂) in a solvent like methanol, often in the presence of a base like triethylamine (B128534) to facilitate deprotonation of the ligand. nih.govresearchgate.net

The general synthetic strategy for these types of complexes can be summarized in the table below.

| Metal Ion | Precursor Salt Example | Solvent | Conditions | Resulting Complex Type |

| Cobalt(II) | Co(OAc)₂ | Methanol | Reaction with other ligands (e.g., terpyridine) | Heteroleptic advion.com |

| Copper(II) | Cu(NO₃)₂·3H₂O | Methanol | Reflux with ligand and base | Mononuclear or Dinuclear |

| Zinc(II) | ZnCl₂ | Methanol | Reflux with ligand and base | Mononuclear nih.govresearchgate.net |

| Vanadium(IV) | VOSO₄ | Methanol | Reaction with quinoline derivative ligands | Mononuclear |

This table presents generalized synthetic conditions based on related quinoline derivative complexes.

Coordination compounds can be classified as homoleptic or heteroleptic. Homoleptic complexes contain only one type of ligand bonded to the central metal ion, whereas heteroleptic complexes feature two or more different types of ligands. youtube.com

The formation of either homoleptic or heteroleptic complexes with N-Hydroxyquinoline-2-carboximidamide-type ligands can be controlled by synthetic conditions, particularly the stoichiometry of the reactants and the solubility of the resulting products. advion.com For example, the reaction of Cu²⁺ with 8-hydroxyquinoline (HQ) derivatives often leads to the formation of a highly insoluble homoleptic complex, (HQ)₂Cu²⁺. This insolubility can prevent the formation of desired heteroleptic species. However, by modifying the ligand, for instance by using 8-hydroxy-2-quinolinecarbonitrile (HQCN), the solubility of the corresponding homoleptic complex, (HQCN)₂Cu²⁺, can be increased in certain solvents like acetonitrile. This increased solubility allows for ligand exchange reactions to occur, leading to the successful synthesis of heteroleptic complexes, such as [Terpy(HQCN)Cu]²⁺ (where Terpy is terpyridine). advion.com

In the case of cobalt, the synthesis of a heteroleptic complex containing a methyl carboxyimidate ligand (HQOMe) was achieved, yielding [Terpy(HQOMe)Co]²⁺. Interestingly, solution studies revealed that this and a similar nickel(II) complex undergo ligand exchange and can partially convert back to their corresponding homoleptic complexes in solution, highlighting the dynamic equilibrium that can exist between these species. advion.com

Ligand Binding Modes and Coordination Geometries

The way in which the N-Hydroxyquinoline-2-carboximidamide ligand binds to a metal center and the resulting three-dimensional arrangement of the ligands around the metal are fundamental to the complex's properties.

Ligands derived from the quinoline framework can act as bidentate or tridentate chelators. N-Hydroxyquinoline-2-carboximidamide and its analogues are potential tridentate ligands. capes.gov.br Coordination typically occurs through the nitrogen atom of the quinoline ring, the nitrogen of the imidamide group, and the oxygen atom of the hydroxyl group. advion.com

The formation of multiple chelate rings upon coordination of a single ligand to a metal ion, known as the chelate effect, leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. 8-Hydroxyquinoline and its derivatives are well-known for their ability to form stable metal chelates. nih.gov The stability of these complexes is influenced by factors such as the nature of the metal ion, the basicity of the ligand's donor atoms, and the solvent. mcmaster.ca

The stability of complexes with quinoline-based ligands can be quantified by determining their formation constants in solution. For example, spectrophotometric titrations are commonly used to determine the stability constants for the formation of mono-ligand (ML) and bis-ligand (ML₂) species. nih.gov Studies on various 8-hydroxyquinoline derivatives have consistently shown that their complexes with transition metals like Cu(II) are significantly more stable than those with Zn(II). nih.gov The enhanced stability of complexes formed with ligands like 2-(2'-hydroxyphenyl)-8-hydroxyquinoline, compared to the parent 8-hydroxyquinoline, is attributed to the formation of a strain-free bicyclic chelate-ring system. nih.gov This principle suggests that the tridentate chelation from N-Hydroxyquinoline-2-carboximidamide would also result in highly stable metal complexes.

The stability of these complexes is also pH-dependent. The sequestering ability of a related ligand, 8-hydroxyquinoline-2-carboxylic acid, towards iron ions was found to be highly dependent on pH, with its effectiveness for Fe³⁺ being greater at low pH and its preference shifting towards Fe²⁺ at high pH. rsc.org

Advanced Characterization of Metal Complexes

A suite of advanced analytical techniques is employed to fully characterize the structural, electronic, and magnetic properties of N-Hydroxyquinoline-2-carboximidamide metal complexes.

Detailed analysis of related quinoline-based metal complexes has been accomplished using a combination of methods. advion.com

| Characterization Technique | Information Obtained |

| X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. It has been used to confirm distorted square pyramidal geometry for a Cu(II) complex and distorted octahedral geometry for Co(II) and Ni(II) complexes with related ligands. advion.com |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands, and to determine complex formation and stability constants in solution. nih.govadvion.com |

| High-Resolution Mass Spectrometry (ESI-MS) | Confirms the mass-to-charge ratio of the complex, helping to establish its composition and stoichiometry. advion.com |

| Electron Paramagnetic Resonance (EPR) | A technique specific for paramagnetic species, such as Cu(II) and Co(II) complexes. It provides information about the electronic environment of the metal ion and can help elucidate the binding modes in solution. nih.govadvion.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the vibrational modes of the ligand and the complex. Shifts in the vibrational frequencies of the C=N, C=O, and O-H groups upon coordination provide evidence of the ligand binding to the metal center. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While less common for paramagnetic complexes, it is invaluable for characterizing diamagnetic complexes (e.g., Zn(II)) and the free ligands themselves, confirming their structure and purity. nih.govmdpi.com |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. nih.govresearchgate.net |

| Density Functional Theory (DFT) Calculations | A computational method used to model the electronic structure and geometry of the complexes, providing theoretical support for the experimental findings. nih.govadvion.com |

Through the application of these techniques, a comprehensive understanding of the coordination behavior of N-Hydroxyquinoline-2-carboximidamide and its analogues can be achieved, paving the way for the rational design of new functional materials.

Spectroscopic Signatures of Complexation (FT-IR, UV-Vis, NMR, Fluorescence)

The formation of metal complexes with N-Hydroxyquinoline-2-carboximidamide is accompanied by distinct changes in its spectroscopic profiles. These changes provide critical evidence of the coordination event and offer insights into the structure of the resulting complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of N-Hydroxyquinoline-2-carboximidamide to a metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. The participation of the deprotonated oxygen atom from the hydroxylamino group and the nitrogen atom of the amine in coordination is typically indicated by shifts in their respective stretching frequencies. nih.gov For instance, a new band appearing in the 430-487 cm⁻¹ range is often attributed to the M-N stretching vibration, confirming the formation of a metal-ligand bond. researchgate.net Similarly, the involvement of the hydroxyl group in coordination is evidenced by changes in the O-H stretching band. nih.gov In related quinoline derivatives, the C=N stretching vibration also shows a shift upon complexation. researchgate.net

Interactive Table: Typical FT-IR Spectral Changes Upon Complexation

| Functional Group | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Interpretation |

| ν(N-H) | ~3245 | Shift to higher frequency (e.g., 3290-3398) | Participation of the amine nitrogen in coordination. nih.gov |

| ν(C=N) | ~1597-1635 | Shifted | Confirmation of imine nitrogen coordination. researchgate.net |

| ν(M-N) | Not present | ~430-529 | Formation of a new metal-nitrogen bond. nih.govresearchgate.net |

| ν(M-O) | Not present | ~758 | Formation of a new metal-oxygen bond. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of N-Hydroxyquinoline-2-carboximidamide complexes provide valuable information about the electronic transitions within the molecule. The free ligand typically exhibits absorption bands corresponding to π → π* and n → π* transitions. nih.gov Upon coordination to a metal ion, these bands often experience a hypsochromic (blue) or bathochromic (red) shift. nih.govresearchgate.net For example, studies on similar ligands show that the π → π* transitions observed around 231-261 nm and n → π* transitions at 305-408 nm are blue-shifted upon complexation. nih.gov The appearance of new bands can also indicate metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Interactive Table: UV-Vis Absorption Data for a Representative Analogous Zn(II) Complex

| Species | λmax (nm) (π → π) | λmax (nm) (n → π) |

| Free Ligand (analog) | 231, 261 | 305, 408 |

| Zn(II) Complex (analog) | 231, 259 | 303, 393 |

| Data derived from studies on 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in elucidating the structure of diamagnetic metal complexes in solution. The chemical shifts of the ligand's protons are sensitive to the coordination environment. Upon complexation, changes in the electron density around the protons lead to shifts in their resonance signals. nih.gov For instance, in related zinc complexes, the proton signals of the quinoline ring and the amino side chain show noticeable shifts upon coordination, confirming the ligand's binding to the metal center. nih.gov

Fluorescence Spectroscopy

The photoluminescence properties of N-Hydroxyquinoline-2-carboximidamide and its metal complexes are of significant interest. Often, the free ligand exhibits weak fluorescence, but upon complexation with certain metal ions like Zn(II) or Al(III), a significant enhancement of the fluorescence intensity is observed. researchgate.netnih.gov This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the increased structural rigidity and the reduction of non-radiative decay pathways upon complexation. researchgate.net However, complexation with heavy or paramagnetic metal ions can lead to fluorescence quenching. researchgate.netuci.edu For example, a hydrazone derivative of quinoline shows weak emission at 522 nm, while its Zn(II) and La(III) complexes exhibit strong emissions at 508 nm and 519 nm, respectively. researchgate.net

Interactive Table: Fluorescence Emission of an Analogous Ligand and Its Metal Complexes

| Compound | Emission Maximum (nm) | Relative Intensity |

| Ligand (Hydrazone analog) | 522 | Weak |

| Cu(II) Complex | 524 | Moderate |

| Ni(II) Complex | 526 | Moderate |

| Zn(II) Complex | 508 | Strong |

| La(III) Complex | 519 | Strong |

| Data derived from studies on N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide. researchgate.net |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the electronic configuration and stereochemistry of paramagnetic metal complexes of N-Hydroxyquinoline-2-carboximidamide. The measured magnetic moment of a complex provides insight into the number of unpaired electrons on the central metal ion. researchgate.net For instance, Co(II) (d⁷) complexes of similar hydroxamic acids have been found to have magnetic moments around 4.6 B.M., which is indicative of a high-spin state in an octahedral geometry. researchgate.net Similarly, Ni(II) (d⁸) complexes with magnetic moments of approximately 3.85 B.M. also suggest an octahedral arrangement. researchgate.net In contrast, square planar Ni(II) complexes are expected to be diamagnetic. researchgate.net Studies on related copper(II) complexes have revealed the presence of moderate antiferromagnetic interactions between metal centers in polynuclear structures. researchgate.net

Supramolecular Assembly Driven by Coordination Interactions

The formation of coordination polymers from N-Hydroxyquinoline-2-carboximidamide and metal ions is often the first step in the creation of more complex supramolecular assemblies. These higher-order structures are directed by a combination of coordination bonds and non-covalent interactions. Hydrogen bonding and π–π stacking interactions play a critical role in organizing the individual coordination polymer chains or units into 2D or 3D networks. nih.gov For instance, in the crystal structure of the related N-hydroxyquinoline-2-carboxamide monohydrate, intermolecular O—H⋯O hydrogen bonds and π–π stacking between the aromatic quinoline rings (with an intercentroid distance of 3.887 Å) are responsible for organizing the molecules into columns. nih.gov Similarly, the bridging coordination modes of the ligand can lead to the formation of single-stranded zigzag or double-stranded 1D polymers. researchgate.net These directed interactions are fundamental to designing crystalline materials with specific topologies and properties.

Investigations into Derivatives, Analogues, and Hybrid Scaffolds

Synthetic Approaches to Diversify the N-Hydroxyquinoline-2-carboximidamide Core